molecular formula C21H28N4O4 B2383009 N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-70-9

N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2383009
CAS No.: 1029763-70-9
M. Wt: 400.479
InChI Key: ALFLGVRPOYMMSS-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a pyrimidinyl group, and a piperidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzene, undergoes nitration followed by reduction to form 2,5-dimethoxyaniline.

    Coupling with Pyrimidinyl Intermediate: The 2,5-dimethoxyaniline is then coupled with a pyrimidinyl intermediate, which is synthesized separately through a series of reactions involving methylation and piperidinyl substitution.

    Formation of the Final Product: The coupled intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, “this compound”.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrimidinyl group, potentially leading to the formation of dihydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamides and pyrimidinyl derivatives.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14-7-9-25(10-8-14)21-22-15(2)11-20(24-21)29-13-19(26)23-17-12-16(27-3)5-6-18(17)28-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLGVRPOYMMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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